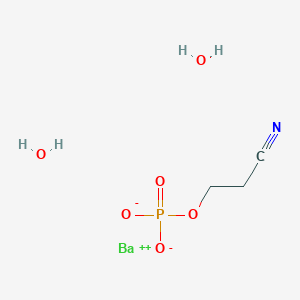
N-(3-Amino-4-fluorophenyl)-2-phenylacetamide
Descripción general
Descripción
N-(3-Amino-4-fluorophenyl)-2-phenylacetamide, also known as 4-Fluoro-N-phenylacetamide, is an organic compound that has a wide range of applications in pharmaceuticals, biochemistry, and materials science. This compound has been studied extensively for its unique properties and has been found to show promising results in various fields.
Aplicaciones Científicas De Investigación
Enzyme Interaction and Drug Metabolism
- Human Arylacetamide Deacetylase (AADAC) has been identified as a principal enzyme in the hydrolysis of certain drugs, illustrating the role of specific enzymes in drug metabolism and potential drug interactions. AADAC's specificity and expression in human tissues highlight its importance in pharmacokinetics and drug design considerations (Watanabe et al., 2009).
Drug Metabolite Analysis
- The detection of new metabolites in human liver microsomes and urine provides a foundation for understanding drug metabolism and potential toxicities. Research on flutamide metabolites underscores the significance of analytical methods in identifying and characterizing drug metabolites, which is crucial for drug safety evaluations (Goda et al., 2006).
Advanced Manufacturing Techniques for Pharmaceuticals
- Stereolithographic (SLA) 3D printing technology has been explored for the fabrication of drug-loaded tablets with modified-release characteristics. This innovative approach demonstrates the potential of 3D printing in creating customized drug formulations, offering a novel pathway for the development and manufacturing of pharmaceuticals (Wang et al., 2016).
Synthesis and Evaluation of Derivatives for Therapeutic Applications
- The synthesis and biological evaluation of derivatives, such as those involving N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) structures, illustrate the process of designing and testing new compounds for potential therapeutic applications. Such research contributes to the discovery of new drugs and therapeutic agents (Schroeder et al., 2009).
Antibacterial and Antitubercular Agents
- Novel compounds have been synthesized and assessed for their antitubercular activities, demonstrating the ongoing search for effective treatments against tuberculosis. The evaluation of such compounds highlights the importance of chemical synthesis in developing new antimicrobial agents (Ang et al., 2012).
Propiedades
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMQPDYJVLMSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-fluorophenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Thiophenecarboxamide, 5-chloro-N-[3-[[3-cyano-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-](/img/structure/B1646738.png)






